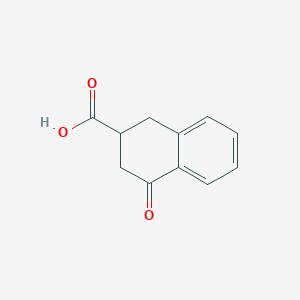

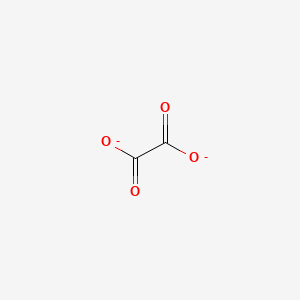

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10075. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036386 | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6566-40-1 | |

| Record name | 6566-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a derivative of the tetralone scaffold, represents a significant building block in medicinal chemistry and drug discovery. The tetralone core is a privileged structure found in a variety of biologically active compounds, and the presence of both a ketone and a carboxylic acid functional group in this particular molecule offers versatile handles for synthetic modifications. This guide provides a comprehensive overview of the physicochemical properties of this compound, alongside theoretical and practical insights into its synthesis and characterization, to support its application in research and development.

Physicochemical Properties

| Property | Value/Information | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 6566-40-1 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][1] |

| Molecular Weight | 190.19 g/mol | [PubChem][1] |

| Melting Point | Data not available. The related isomer, 1,2,3,4-Tetrahydro-2-naphthoic acid, has a reported melting point of 93-96 °C. | [Sigma-Aldrich][2] |

| Boiling Point | Data not available. | |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. | General principles of carboxylic acid solubility |

| pKa | Predicted to be in the range of 4-5, typical for carboxylic acids. | General pKa ranges for carboxylic acids |

| XLogP3 | 1.2 | [PubChem][1] |

| Polar Surface Area | 54.4 Ų | [PubChem][1] |

| Rotatable Bond Count | 1 | [PubChem][1] |

| Hydrogen Bond Donor Count | 1 | [PubChem][1] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectra are proprietary to commercial suppliers, the expected spectral features can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons in a rigid ring system. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The aliphatic protons on the tetralone ring will exhibit complex splitting patterns due to diastereotopicity and coupling between adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ ~170-185 ppm), the aromatic carbons (δ ~125-150 ppm), and the aliphatic carbons of the tetralone ring (δ ~20-60 ppm).[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[4]

-

C=O stretch (ketone): A strong, sharp peak around 1680-1700 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.[5]

-

C-O stretch (carboxylic acid): A medium to strong band in the 1210-1320 cm⁻¹ region.[5]

-

Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[4]

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 190. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[6] The tetralone ring may also undergo characteristic fragmentation.

Synthetic Approaches

The synthesis of this compound can be approached through several established organic reactions. A plausible and efficient method involves the Stobbe condensation, which is well-suited for the formation of α-alkylidene succinic acids from ketones.[7][8]

Caption: Synthetic workflow for this compound via Stobbe Condensation.

Experimental Protocol: Synthesis via Stobbe Condensation (Generalized)

Causality: The Stobbe condensation is chosen for its reliability in forming C-C bonds between a ketone and a succinic ester, directly installing the carboxylic acid functionality (as its ester precursor) at the desired position. The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial to deprotonate the succinic ester without promoting side reactions like saponification.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product's identity and purity should be confirmed by the spectroscopic methods detailed above and by melting point analysis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of β-tetralone and diethyl succinate in a dry, aprotic solvent such as toluene or THF.

-

Base Addition: Under a nitrogen atmosphere, slowly add a strong base (e.g., sodium hydride or potassium tert-butoxide) portion-wise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).

-

Reaction: Stir the reaction mixture at the appropriate temperature for several hours until the reaction is complete, as indicated by TLC analysis.

-

Workup: Cool the reaction mixture and quench with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis and Decarboxylation: The resulting crude product (a half-ester) is then subjected to acidic or basic hydrolysis followed by heating to effect decarboxylation, yielding the final product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Experimental Determination of Physicochemical Properties

For novel compounds or where data is unavailable, experimental determination of key properties is essential.

Protocol for pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It relies on monitoring the pH of a solution of the acid as a titrant of known concentration (a strong base) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Self-Validation: The titration curve (pH vs. volume of titrant) should exhibit a clear inflection point, which corresponds to the equivalence point. The pKa is determined from the midpoint of the buffer region. The experiment should be repeated multiple times to ensure reproducibility.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Solubility Determination

Causality: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent. It involves agitating an excess of the solid compound with the solvent until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.

Self-Validation: To ensure that equilibrium has been reached, samples of the supernatant should be taken at different time points until the concentration of the dissolved compound remains constant.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the compound in the diluted solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Applications in Drug Development

The tetralone scaffold is a key component in numerous pharmaceuticals. The presence of the carboxylic acid and ketone functionalities in this compound makes it a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo a wide range of reactions, including reduction, oxidation, and carbon-carbon bond formation. This dual reactivity allows for the rapid generation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For instance, derivatives of tetralone have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid scaffold with two orthogonal functional groups for synthetic elaboration. While some of its physicochemical properties are yet to be experimentally determined and reported in publicly accessible literature, this guide provides a solid foundation based on predicted data and established analytical and synthetic methodologies. The protocols and theoretical background presented herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.

References

-

Organic Chemistry Reaction. (2026, January 1). Stobbe Condensation: Definition, Examples, Reagents and Mechanism. [Link]

-

Juniper Publishers. (2022, May 5). Stobbe Condensation. [Link]

-

Weller, K. Table of Characteristic IR Absorptions. [Link]

-

PubChem. This compound. [Link]

-

Banerjee, A. K., & Chinea, K. (2016). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(3), 236-241. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Organic Syntheses. β-TETRALONE. [Link]

-

Organisation for Economic Co-operation and Development. (2004, July 23). SIDS INITIAL ASSESSMENT PROFILE (SIAP) for 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

- Google Patents. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

-

J&K Scientific. 1,2,3,4-Tetrahydro-4-oxonaphthalene-2-carboxylic acid. [Link]

-

ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

-

ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). [Link]

-

International Programme on Chemical Safety. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

Cheméo. Chemical Properties of 1,2,3,4-Tetrahydronaphthalene-d12 (CAS 75840-23-2). [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-. [Link]

-

Wikipedia. Tetralin. [Link]

Sources

- 1. This compound | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3123-46-4|4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. 4-OXO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 6566-40-1 [chemicalbook.com]

An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 6566-40-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a versatile bicyclic organic compound. With its unique structural combination of a tetralone framework and a carboxylic acid moiety, this molecule serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents and fine chemicals.

Molecular Overview and Physicochemical Properties

This compound, also known as 2-carboxy-4-tetralone, possesses a rigid bicyclic structure that provides a stable scaffold for diverse chemical modifications. The presence of both a ketone and a carboxylic acid functional group allows for selective derivatization, making it an attractive starting material for constructing more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6566-40-1 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 143-145 °C | [2] |

| Boiling Point | 218-220 °C (at 16 Torr) | [2] |

| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.19 ± 0.20 | [2] |

| XLogP3 (Predicted) | 1.2 | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, typically involving a Dieckmann condensation to form the tetralone ring, followed by hydrolysis and decarboxylation of the resulting β-keto ester.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a representative synthesis based on established chemical principles for the formation of similar structures.

Step 1: Dieckmann Condensation of a Suitable Diester

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a suitable diester, such as diethyl 2-(2-ethoxycarbonylbenzyl)malonate, is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization.

-

After cooling to room temperature, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).

-

The solvent is removed under reduced pressure, and the crude product, the corresponding ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

Step 2 & 3: Hydrolysis and Decarboxylation

-

The crude β-keto ester from the previous step is dissolved in a suitable solvent, and an aqueous solution of a strong acid (e.g., hydrochloric acid) is added.

-

The mixture is heated to reflux to promote both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid intermediate.[4] The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto acid is expected to exhibit distinct absorption bands corresponding to its functional groups.[5]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

-

C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are expected. The ketone carbonyl will likely appear around 1680 cm⁻¹, and the carboxylic acid carbonyl will be in the range of 1700-1725 cm⁻¹.[5]

-

C-O Stretch (Carboxylic Acid): A stretching vibration for the C-O bond of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals in the downfield region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring.

-

Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (δ 10-13 ppm).

-

Aliphatic Protons: A series of multiplets in the upfield region (δ 2.0-4.0 ppm) corresponding to the protons on the saturated portion of the tetralone ring. The proton at the C2 position, being adjacent to the carboxylic acid, will likely be a multiplet around δ 3.0-3.5 ppm. The protons on C1 and C3 will also appear as multiplets in this region.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two signals in the downfield region are expected for the ketone (δ ~190-200 ppm) and the carboxylic acid (δ ~170-180 ppm) carbonyl carbons.[6]

-

Aromatic Carbons: Several signals in the range of δ 120-150 ppm corresponding to the carbons of the benzene ring.

-

Aliphatic Carbons: Signals for the sp³ hybridized carbons of the saturated ring will appear in the upfield region (δ 20-60 ppm).

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile building block in organic synthesis.

Caption: Key chemical transformations of the title compound.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can undergo a variety of standard transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester.

-

Amide Formation: Coupling with a primary or secondary amine using a suitable coupling agent (e.g., DCC, EDC) affords the corresponding amide.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Ketone Moiety

The ketone functionality provides another site for chemical modification:

-

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents such as sodium borohydride (NaBH₄).

-

Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene.

-

Reductive Amination: Condensation with an amine followed by reduction can introduce an amino group at the 4-position.

Decarboxylation

As a β-keto acid, this compound is susceptible to decarboxylation upon heating, leading to the formation of 4-tetralone.[7] This reaction proceeds through a cyclic transition state, resulting in the loss of carbon dioxide.[8]

Applications in Research and Drug Discovery

While specific biological data for this compound is limited in the public domain, the tetralone and tetrahydronaphthalene scaffolds are present in numerous biologically active molecules. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.

-

Scaffold for Bioactive Molecules: Derivatives of tetrahydronaphthalene have been investigated for a range of pharmacological activities, including as thromboxane receptor antagonists and for their cytotoxic effects against cancer cell lines.[9][10]

-

Intermediate in Natural Product Synthesis: The tetralone framework is a key structural motif in some natural products, and this compound could serve as a starting material for their total synthesis.[11]

-

Chemical Probe Development: The ability to selectively modify both the carboxylic acid and ketone functionalities allows for the synthesis of a library of derivatives that can be used to probe biological systems and identify new drug leads. For instance, derivatives of quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic properties.[12]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a rigid bicyclic core and two distinct functional groups provides a rich platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential utility, serving as a valuable resource for researchers in the field.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222964, this compound. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt.

- Cimetière, B., Dubuffet, T., Muller, O., Descombes, J. J., Simonet, S., Laubie, M., Verbeuren, T. J., & Lavielle, G. (1998). Synthesis and biological evaluation of new tetrahydronaphthalene derivatives as thromboxane receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(11), 1375–1380.

- Nyangulu, J. M., Nelson, K. M., Rose, P. A., Gai, Y., Loewen, M., Lougheed, B., Quail, J. W., Cutler, A. J., & Abrams, S. R. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4(7), 1400–1412.

- Deal, A. M., Smith, A. E., Oyala, K. M., Campolo, G. H., Rugeley, B. E., Mose, T. A., Talley, D. L., Cooley, C. B., & Rapf, R. J. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. The Journal of Physical Chemistry A, 127(18), 4137–4151.

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 20, 2026, from [Link]

- Szychowska, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(9), 3809.

-

The Organic Chemistry Tutor. (2021, April 18). Carboxylic Acid Derivative Reactions [Video]. YouTube. [Link]

- UkrJMedBiolSport. (2019). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Ukrainian Journal of Medicine, Biology and Sport, 4(5).

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 20, 2026, from [Link]

- Rapf, R. J., et al. (2023). Infrared Reflection–Absorption Spectroscopy of α‑Keto Acids at the Air−Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. NOAA Institutional Repository.

- El-Sayed, N. N. E., et al. (2017). Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl)

- Gribble, G. W., et al. (2009). Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. Molecules, 14(9), 3459-3475.

- Khan, M. A., et al. (2023). Design, synthesis, biological evaluations and in silico studies of sulfonate ester derivatives of 2-(2-benzylidenehydrazono)thiazolidin-4-one as potential α-glucosidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189893.

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 20, 2026, from [Link]

- Zhang, X., et al. (2022). Design, synthesis and bioactivity of 2-(tralopyril-1-yl)ethyl carboxylic acid derivatives. Pest Management Science, 78(12), 5275-5284.

-

MDPI. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig 4. FTIR spectra of complex compound resulted from keto-carboxylate.... Retrieved January 20, 2026, from [Link]

- Jones, T. R., et al. (2014). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3467.

- Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Leah4sci. (2020, March 17). Chapter 21.5 Decarboxylation of beta-keto acids [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 20, 2026, from [Link]

- Ali, A., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment.

-

JoVE. (2023, April 30). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved January 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.org [mdpi.org]

- 2. 4-OXO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 6566-40-1 [chemicalbook.com]

- 3. This compound | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aklectures.com [aklectures.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]

- 9. Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | C13H14O3 | CID 251472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS 6566-40-1), a key intermediate in synthetic organic chemistry.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally-derived spectra for this specific compound are not publicly available, this guide establishes a robust framework for its analysis by detailing standardized protocols, explaining the principles of structural elucidation, and providing expertly predicted spectral data based on analogous structures and established chemical principles.

Introduction: The Significance of this compound

This compound, a derivative of the tetralone scaffold, represents a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The tetralone core is a feature in compounds investigated for a range of biological activities. Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a multi-technique spectroscopic approach provides the necessary certainty.

This guide is structured to empower the researcher to:

-

Understand the expected spectroscopic signatures of the title compound.

-

Implement robust experimental protocols for data acquisition.

-

Confidently interpret the resulting spectra to verify the molecular structure.

The molecular structure and key identifiers are provided below:

| IUPAC Name | 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid[1] |

| CAS Number | 6566-40-1[1] |

| Molecular Formula | C₁₁H₁₀O₃[1] |

| Molecular Weight | 190.19 g/mol [1] |

| Structure |  |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

The following protocol is designed for a standard 400 or 500 MHz NMR spectrometer and assumes the sample is a solid powder.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Solvent Selection: DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds helps in solubilizing the carboxylic acid, and the acidic proton of the carboxyl group will be observable as a broad singlet. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or be very broad and difficult to observe.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Dissolution: Vortex and, if necessary, gently sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of -2 to 14 ppm is appropriate. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 0 to 220 ppm is standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, in addition to the characteristic carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.95 | Doublet | 1H | H-5 | This proton is ortho to the carbonyl group, which is strongly electron-withdrawing, causing a significant downfield shift. |

| ~7.60 | Triplet | 1H | H-7 | This aromatic proton is meta to the carbonyl and will be shifted downfield, appearing as a triplet due to coupling with H-6 and H-8. |

| ~7.40 | Triplet | 1H | H-6 | Coupled to H-5 and H-7, this proton will appear as a triplet in the aromatic region. |

| ~7.30 | Doublet | 1H | H-8 | This proton is furthest from the electron-withdrawing groups on the aliphatic ring and will be the most upfield of the aromatic signals. |

| ~3.50 | Multiplet | 1H | H-2 | The methine proton is alpha to the carboxylic acid group, causing a downfield shift. It will be a complex multiplet due to coupling with the two diastereotopic H-3 protons. |

| ~3.20 | Doublet of Doublets | 1H | H-1 (axial) | The benzylic protons are diastereotopic. The axial proton is expected to be shifted slightly downfield. |

| ~3.05 | Doublet of Doublets | 1H | H-1 (equatorial) | The equatorial benzylic proton. |

| ~2.70 | Multiplet | 2H | H-3 | These methylene protons are adjacent to the chiral center at C-2 and are diastereotopic, leading to complex splitting patterns. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide a count of the unique carbon environments and confirm the presence of the carbonyl and carboxyl groups.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~196.0 | C-4 (C=O) | Ketone carbonyl carbons are highly deshielded and typically appear in the 190-220 ppm region.[4] |

| ~174.0 | -COOH | Carboxylic acid carbonyl carbons are also deshielded, appearing in the 170-185 ppm range. |

| ~144.0 | C-4a | Aromatic quaternary carbon adjacent to the carbonyl group. |

| ~134.0 | C-7 | Aromatic CH carbon. |

| ~132.5 | C-8a | Aromatic quaternary carbon. |

| ~129.0 | C-5 | Aromatic CH carbon. |

| ~127.5 | C-8 | Aromatic CH carbon. |

| ~127.0 | C-6 | Aromatic CH carbon. |

| ~45.0 | C-2 | Methine carbon alpha to the carboxyl group. |

| ~38.0 | C-1 | Benzylic methylene carbon. |

| ~32.0 | C-3 | Methylene carbon adjacent to the C-2 methine. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying key functional groups due to their characteristic vibrational frequencies. In the title compound, the carboxylic acid and ketone moieties will produce strong, easily identifiable absorption bands.

Experimental Protocol: IR Analysis

Workflow: Solid-State IR (ATR) Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe with a soft tissue dampened with isopropanol and allow it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm to apply firm and consistent pressure on the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly.

Predicted IR Absorption Bands

The IR spectrum will be dominated by the absorptions from the O-H and C=O bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch in a carboxylic acid is characteristically very broad due to extensive hydrogen bonding.[5][6] |

| ~3070 | Medium | C-H stretch | Aromatic | Stretching vibrations of sp² C-H bonds typically appear just above 3000 cm⁻¹.[6] |

| ~2950 | Medium | C-H stretch | Aliphatic | Stretching vibrations of sp³ C-H bonds in the tetralin ring. |

| ~1715 | Strong, Sharp | C=O stretch | Carboxylic Acid Dimer | The carbonyl of a carboxylic acid typically absorbs strongly in this region.[7] |

| ~1685 | Strong, Sharp | C=O stretch | Aryl Ketone | The carbonyl of the tetralone is conjugated with the aromatic ring, which lowers its stretching frequency compared to a simple aliphatic ketone.[8][9] |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic Ring | In-ring stretching vibrations of the benzene ring. |

| ~1250 | Strong | C-O stretch | Carboxylic Acid | Coupled C-O stretching and O-H bending vibrations in the carboxylic acid group. |

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid | Out-of-plane bending of the hydrogen-bonded O-H group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: MS Analysis

Workflow: Electrospray Ionization (ESI) MS Analysis

Caption: General workflow for ESI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule. Given the acidic nature of the compound, analysis in negative ion mode will be most effective, readily forming the deprotonated molecule [M-H]⁻.

-

Analysis:

-

Full Scan MS: Infuse the sample solution into the mass spectrometer and acquire a full scan spectrum to identify the molecular ion.

-

Tandem MS (MS/MS): To gain further structural information, isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to observe its fragmentation pattern.

-

Predicted Mass Spectrum

The molecular formula C₁₁H₁₀O₃ gives an exact mass of 190.0630 Da.

| Predicted m/z | Ion | Rationale for Formation |

| 189.0557 | [M-H]⁻ | The most abundant ion in negative mode ESI, formed by the loss of the acidic carboxylic proton. |

| 171.0451 | [M-H-H₂O]⁻ | Loss of a water molecule from the parent ion. |

| 145.0608 | [M-H-CO₂]⁻ | Decarboxylation (loss of CO₂) is a common fragmentation pathway for carboxylic acids. |

| 117.0659 | [M-H-CO₂-CO]⁻ | Subsequent loss of carbon monoxide from the tetralone ring after decarboxylation. This is a characteristic fragmentation for cyclic ketones.[10][11] |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides the necessary framework, from experimental execution to spectral interpretation. The predicted data tables serve as a robust benchmark for scientists synthesizing or utilizing this compound, ensuring the integrity and success of their research endeavors. While direct experimental data is pending public availability, the principles and expectations outlined herein offer an authoritative and scientifically-grounded approach to its characterization.

References

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]

-

Unknown. (n.d.). 13 - Supporting Information. Retrieved from [Link]

- Buchanan, G. W., Tong, P. T., Wightman, R. H., & Dawson, B. A. (1989). Linear and angular effects on the 1H and 13C NMR spectra of tricyclic aromatic ketones formally derived from tetralone. Magnetic Resonance in Chemistry, 27(6), 606–607.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wiley-VCH GmbH. (2026). 1-Tetralone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

Wiley-VCH GmbH. (2026). 2-Tetralone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chem-Space. (n.d.). 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C11H10O3 | CID 222964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-OXO-1,2,3,4-TETRAHYDRO-NAPHTHALENE-2-CARBOXYLIC ACID | 6566-40-1 [chemicalbook.com]

- 3. achmem.com [achmem.com]

- 4. sci-hub.st [sci-hub.st]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. GCMS Section 6.11.2 [people.whitman.edu]

Navigating the Therapeutic Potential of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

The tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its various substituted forms, derivatives of this compound represent a class of molecules with significant therapeutic potential. The presence of a carboxylic acid group at the C-2 position, combined with the reactive keto group and the aromatic ring, provides a unique three-dimensional structure with multiple points for functionalization. This allows for the fine-tuning of physicochemical properties and biological activities, making these derivatives attractive candidates for drug discovery programs targeting a range of diseases.

This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anti-inflammatory, antimicrobial, and anticancer properties. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, offering insights for researchers and drug development professionals in the field.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Derivatives of the tetralone scaffold have emerged as promising anti-inflammatory agents.[2]

Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

A key mechanism underlying the anti-inflammatory effects of certain tetralone derivatives is the inhibition of the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a critical role in the innate immune response. Some tetralone derivatives have been shown to act as inhibitors of MIF's tautomerase activity, which is crucial for its pro-inflammatory functions. By inhibiting MIF, these compounds can effectively suppress the activation of macrophages and the subsequent production of inflammatory mediators.[1]

dot

Caption: Inhibition of MIF by 4-oxo-tetrahydronaphthalene-2-carboxylic acid derivatives.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

A standard method to evaluate the anti-inflammatory potential of these derivatives is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of NO production.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Tetralone derivatives have demonstrated promising antibacterial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

The antimicrobial mechanism of action for some tetralone derivatives, particularly those incorporating an aminoguanidinium moiety, appears to be multifactorial. These compounds can disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. Furthermore, molecular docking studies suggest that these derivatives may also inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[2]

dot

Caption: Dual mechanism of antimicrobial action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Bacterial Strain: Use a standardized inoculum of the target bacterial strain (e.g., S. aureus ATCC 29213 or a clinical MRSA isolate).

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

| Compound/Drug | MIC against S. aureus (µg/mL) | Reference |

| Ampicillin | >128 | [2] |

| Vancomycin | 1-2 | [2] |

| Tetralone Derivative 2D | 0.5 - 1 | [2] |

Anticancer Activity: Targeting Proliferation of Malignant Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Tetralone derivatives have shown cytotoxic activity against various cancer cell lines.[3]

Mechanism of Action: Induction of Apoptosis

While the precise mechanisms are still under investigation, some tetrahydronaphthalene derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a crucial mechanism for eliminating malignant cells. The cytotoxic effects are often evaluated using cell viability assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in an appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Tetralin-pyridine hybrid | HCT116 | Potent | [3] |

| Tetralin-pyridine hybrid | MCF-7 | Good | [3] |

| α,β-unsaturated ketone 3a | HeLa | 3.5 µg/mL | |

| α,β-unsaturated ketone 3a | MCF-7 | 4.5 µg/mL |

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves multi-step reaction sequences. A common starting material is a substituted tetralone. The carboxylic acid moiety at the 2-position can be introduced through various synthetic strategies. Subsequent modifications of the carboxylic acid to form esters or amides, or substitutions on the aromatic ring, allow for the creation of a diverse library of compounds for biological screening.

dot

Caption: General synthetic workflow for derivatives.

Future Perspectives

The derivatives of this compound represent a versatile scaffold with significant potential for the development of novel therapeutics. Future research should focus on:

-

Elucidation of Detailed Mechanisms: Further studies are needed to fully understand the molecular targets and signaling pathways involved in their anti-inflammatory, antimicrobial, and anticancer activities.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will guide the design of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Lead Optimization: Medicinal chemistry efforts can be directed towards optimizing the lead compounds to improve their drug-like properties.

By continuing to explore the rich chemistry and diverse biological activities of this scaffold, the scientific community can unlock its full therapeutic potential.

References

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). European Journal of Medicinal Chemistry.

-

Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. (2010). Asian Journal of Chemistry.

-

Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. (2010). ResearchGate.

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. (n.d.). PubMed Central.

-

Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006). Organic Chemistry Portal.

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (n.d.). Semantic Scholar.

-

This compound. (n.d.). PubChem.

-

Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. (2010). PubMed.

-

Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. (n.d.). PubMed.

-

The synthesis of esters from carboxylic acids and their derivatives was described previous. (n.d.). Thieme Chemistry.

-

Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. (n.d.). Arkat USA.

-

A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (2016). ResearchGate.

-

(R)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. (n.d.). BLDpharm.

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (n.d.). MDPI.

-

4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. (n.d.). Selleck Chemicals.

Sources

- 1. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies on tetralin carboxamide growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Discovery and Historical Synthesis

This guide provides a comprehensive overview of the discovery and historical synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a key intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemical principles and experimental methodologies that underpin the synthesis of this important scaffold.

Introduction

This compound, also known as 4-ketotetralin-2-carboxylic acid, is a bicyclic molecule that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics targeting various receptors and enzymes. Tetrahydronaphthalene derivatives have shown a broad spectrum of pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties.

This guide will first explore the historical context of the likely initial synthesis of this class of molecules, rooted in the landmark discoveries of the Stobbe and Friedel-Crafts reactions in the late 19th century. Subsequently, a detailed, plausible historical synthetic route will be presented, complete with step-by-step protocols and an analysis of the chemical reasoning behind the experimental choices.

Historical Context: A Synthesis Rooted in Classic Reactions

While the specific publication detailing the first-ever synthesis of this compound is not readily apparent in a singular "discovery" paper, its conceptualization and practical synthesis are direct applications of two cornerstone reactions in organic chemistry: the Stobbe condensation and the intramolecular Friedel-Crafts acylation.

The Stobbe condensation , first reported by Hans Stobbe in 1893, is a powerful method for forming carbon-carbon bonds. It involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a strong base to yield an alkylidenesuccinic acid or its corresponding ester.[1][2] This reaction was a significant advancement in the synthesis of branched-chain carboxylic acids.

The Friedel-Crafts reactions , developed by Charles Friedel and James Crafts in 1877, revolutionized aromatic chemistry by providing a method to append alkyl or acyl substituents to an aromatic ring.[3] The intramolecular variant of the Friedel-Crafts acylation is particularly relevant here, as it allows for the formation of a new ring by cyclizing a suitable acylating agent onto an aromatic nucleus within the same molecule.[4]

Given this historical backdrop, the first synthesis of this compound would have logically followed a two-step sequence: a Stobbe condensation to construct the necessary carbon framework, followed by an intramolecular Friedel-Crafts acylation to form the tetralone ring system.

Plausible Historical Synthetic Pathway

The most probable historical route to this compound is a two-stage process. The first stage involves the Stobbe condensation of benzaldehyde with diethyl succinate to form an intermediate phenyl-substituted succinic acid derivative. The second stage is the intramolecular Friedel-Crafts cyclization of this intermediate to yield the final tetralone product.

Caption: Plausible historical synthetic pathway to the target molecule.

Stage 1: Stobbe Condensation and Reduction

The initial step is the base-catalyzed condensation of benzaldehyde with diethyl succinate. The choice of a strong base like sodium ethoxide in ethanol is crucial for deprotonating the α-carbon of the succinic ester, thereby generating the nucleophilic enolate required for the condensation.[5] The resulting product of the Stobbe condensation is an unsaturated half-ester, which is then catalytically hydrogenated to yield β-phenyladipic acid.

Experimental Protocol: Synthesis of β-Phenyladipic Acid

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with absolute ethanol.

-

Base Preparation: Sodium metal is cautiously added in small portions to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and generates hydrogen gas, requiring appropriate safety precautions.

-

Condensation: A mixture of freshly distilled benzaldehyde and diethyl succinate is added dropwise to the sodium ethoxide solution with vigorous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Workup and Hydrolysis: After cooling, the reaction mixture is poured into water and acidified with dilute hydrochloric acid. The resulting oily layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are then subjected to saponification with aqueous sodium hydroxide to hydrolyze both ester groups.

-

Isolation of Unsaturated Diacid: The alkaline solution is acidified to precipitate the unsaturated diacid, which is then filtered, washed with water, and dried.

-

Catalytic Hydrogenation: The unsaturated diacid is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a Parr hydrogenation apparatus under hydrogen pressure.

-

Isolation of β-Phenyladipic Acid: After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration, and the solvent is evaporated to yield crude β-phenyladipic acid, which can be purified by recrystallization.

Stage 2: Intramolecular Friedel-Crafts Acylation

The second stage involves the cyclization of β-phenyladipic acid to form the tetralone ring. This is achieved through an intramolecular Friedel-Crafts acylation. A strong acid catalyst is required to protonate one of the carboxylic acid groups, which then loses water to form a reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich benzene ring to close the six-membered ring of the tetralone. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclization, acting as both a catalyst and a dehydrating agent.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A flask equipped with a mechanical stirrer and a calcium chloride drying tube is charged with polyphosphoric acid and heated.

-

Cyclization: Finely powdered β-phenyladipic acid is added portion-wise to the hot, stirred polyphosphoric acid. The reaction is highly viscous and requires efficient stirring. The temperature is maintained for a specific period to ensure complete cyclization.

-

Workup: The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. This hydrolyzes the polyphosphoric acid and precipitates the crude product.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then dissolved in a sodium bicarbonate solution. The solution is treated with decolorizing carbon, filtered, and the filtrate is acidified with dilute hydrochloric acid to re-precipitate the purified this compound.

-

Final Purification: The product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [6] |

| Molecular Weight | 190.19 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 143-145 °C | [7] |

| Boiling Point | 218-220 °C at 16 Torr | [7] |

| pKa | 4.19 ± 0.20 (Predicted) | [7] |

| CAS Number | 6566-40-1 | [7] |

Modern Synthetic Approaches

While the historical synthesis provides a fundamental understanding, modern organic synthesis has introduced more efficient and milder methods for preparing tetralone derivatives. These often involve the use of alternative cyclization agents to polyphosphoric acid, which can be harsh and difficult to handle. For instance, methanesulfonic acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can effect the intramolecular Friedel-Crafts acylation under more controlled conditions.[8]

Furthermore, advancements in catalytic methods have provided alternative routes that may offer higher yields and greater functional group tolerance.

Applications in Drug Discovery and Research

This compound is a valuable scaffold in medicinal chemistry due to its conformational rigidity and the presence of multiple functional groups that can be readily modified. It has been utilized as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. The tetralone core is found in numerous natural products and synthetic molecules with diverse biological activities.[6] Its derivatives are of significant interest in the development of novel drugs.

Caption: Role of the target molecule as a key intermediate.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the development of fundamental reactions in organic chemistry. While a singular "discovery" paper may be lost to history, the logical synthetic pathway from readily available starting materials using the Stobbe condensation and intramolecular Friedel-Crafts acylation provides a clear and historically plausible narrative of its origins. This versatile molecule continues to be a valuable tool for medicinal chemists, serving as a testament to the enduring power of classic organic reactions in the ongoing quest for novel therapeutics.

References

-

Ashenhurst, J. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. HathiTrust Digital Library. Accessed January 20, 2026. [Link]

-

Friedel–Crafts reaction. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

- Google Patents. Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt. Accessed January 20, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 222964, this compound. [Link]. Accessed Jan. 20, 2026.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Accessed January 20, 2026. [Link]

-

The Online Books Page. Journal of the Chemical Society archives. Accessed January 20, 2026. [Link]

- Banerjee, A. K., et al. Stobbe Condensation.

- Banerjee, A. K., & Chinea, K. A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. ARKIVOC, 2016(iii), 236-241.

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Last updated September 24, 2022. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. Accessed January 20, 2026. [Link]

- Abaee, M. S., et al. Intermolecular and Intramolecular Friedel-Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ChemistrySelect, 7(2), e202103708, 2022.

- Johnson, W. S., & Daub, G. H.

-

Berichte der Deutschen Chemischen Gesellschaft. The Online Books Page. Accessed January 20, 2026. [Link]

- Baddar, F. G., & El-Newaihy, S. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate. Journal of the Chemical Society C: Organic, 1971, 717-721.

- Banerjee, A. K., et al. (2022). Stobbe Condensation.

- A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 1000-1006, 2014.

-

Stobbe Condensation. (2024, January 11). YouTube. Retrieved January 20, 2026, from [Link]

- Al-Suwaidan, I. A., et al. Synthesis, Molecular Docking and Preliminary in-Vitro Cytotoxic Evaluation of Some Substituted Tetrahydro-naphthalene (2',3',4',6'-Tetra-O-Acetyl-β-D-Gluco/-Galactopyranosyl)

- Baddar, F. G., et al. STUDIES ON STOBBE CONDENSATION: REACTIONS OF ALDEHYDES AND KETONES WITH DIMETHYL METHYLSUCCINATE. Canadian Journal of Chemistry, 43(5), 1273-1283, 1965.

- Johnson, W. S., & Daub, G. H. The Stobbe Condensation with Sodium Hydride. Journal of the American Chemical Society, 72(1), 475-477, 1950.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. m.youtube.com [m.youtube.com]

- 3. RU2014330C1 - Method of synthesis of 1,2,3,4-tetrahydronaphthalene derivatives or their pharmaceutically acceptable acid-additive salt - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Tetralone synthesis [organic-chemistry.org]

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid analogs and their synthesis

An In-depth Technical Guide to the Synthesis and Application of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Analogs

Executive Summary

The 4-oxo-1,2,3,4-tetrahydronaphthalene, commonly known as the α-tetralone scaffold, is a privileged structure in organic synthesis and medicinal chemistry.[1][2] Its rigid bicyclic framework serves as a versatile building block for a wide array of therapeutically functional compounds, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's disease, and alkaloids with antitumor activity.[2] The incorporation of a carboxylic acid moiety, particularly at the 2-position, introduces a critical functional handle for further derivatization and modulation of physicochemical properties, making these analogs highly valuable in drug discovery. This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound and its derivatives. It delves into the mechanistic underpinnings of key reactions such as Intramolecular Friedel-Crafts Acylation and the Robinson Annulation, offers detailed experimental protocols, and explores the structure-activity relationships (SAR) that guide the development of new therapeutic agents.

Introduction: The Strategic Importance of the Tetralone Carboxylic Acid Core

The tetralone motif is a recurring structural element in numerous natural products and synthetic molecules with diverse biological activities.[3][4] The fusion of an aromatic ring with a cyclohexanone ring creates a unique topographical and electronic landscape. The carboxylic acid group at the 2-position further enhances its utility, providing a site for amide bond formation, esterification, or reduction, which allows for the systematic exploration of chemical space to optimize biological activity and pharmacokinetic profiles.[5] These derivatives have shown a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system (CNS) effects.[6] This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to synthesize and leverage these powerful chemical entities.

Core Synthetic Strategies and Mechanistic Insights

The construction of the this compound framework can be achieved through several robust synthetic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Intramolecular Friedel-Crafts Acylation: The Cornerstone Approach

The most fundamental and widely employed method for synthesizing 1-tetralones is the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids.[7][8] This reaction is an electrophilic aromatic substitution where the acyl group, generated from the carboxylic acid, attacks the electron-rich aromatic ring to form the fused six-membered ring.[1]

Causality and Mechanism: The reaction is typically promoted by a strong acid, which serves two purposes: it protonates the carboxylic acid, facilitating the loss of water to form a highly reactive acylium ion electrophile. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (arenium ion), which subsequently rearomatizes by losing a proton to yield the cyclic ketone.

Catalytic Systems:

-

Brønsted Acids: Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid are effective.[8]

-

Lewis Acids: Catalysts such as AlCl₃, Bi(OTf)₃, and other metal triflates can be used, often in catalytic amounts, which represents a greener approach compared to the stoichiometric amounts required for traditional Friedel-Crafts reactions.[7]

-

Solvent-Promoted: Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote the cyclization of arylalkyl acid chlorides without the need for an additional catalyst.[9]

Workflow for Intramolecular Friedel-Crafts Acylation

Caption: Workflow for 1-Tetralone and Carboxylic Acid Analog Synthesis.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation.[10][11] It is exceptionally useful for creating six-membered rings and can be adapted to synthesize tetralone derivatives, particularly when starting with a pre-functionalized cyclohexanone precursor.

Mechanism and Application: The process involves the reaction of a ketone (or its enolate) with an α,β-unsaturated ketone, such as methyl vinyl ketone.[11] For the synthesis of the target scaffold, one might start with a suitable cyclohexanedione derivative. The initial Michael addition forms a 1,5-dicarbonyl compound, which then undergoes an intramolecular base-catalyzed aldol condensation to form a cyclohexenone ring fused to the initial ring.[10] Subsequent aromatization of the newly formed ring would lead to the naphthalene core. This method is highly valued for its ability to construct the bicyclic system in a convergent manner.

Catalytic Hydrogenation of Naphthoic Acid Derivatives

An alternative strategy involves the reduction of a fully aromatic naphthalene system. Catalytic hydrogenation of substituted 2-naphthoic acids can selectively reduce the unsubstituted ring, yielding the tetralin core.

Causality and Selectivity: The hydrogenation of naphthalene derivatives can be complex, as reduction can occur in either ring.[12] However, the choice of catalyst and reaction conditions can impart significant regioselectivity. For instance, using catalysts like Raney nickel or rhodium under specific temperature and pressure conditions can favor the hydrogenation of one ring over the other.[12][13] Subsequent oxidation of the benzylic position (C4) would be required to install the ketone functionality.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a reliable, self-validating method for the synthesis of a 1-tetralone, which is a direct precursor to the target carboxylic acid analogs.[14][15]

Objective: To synthesize α-tetralone from 4-phenylbutyric acid.

Materials:

-

4-phenylbutyric acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-phenylbutyric acid (10.0 g, 60.9 mmol).

-